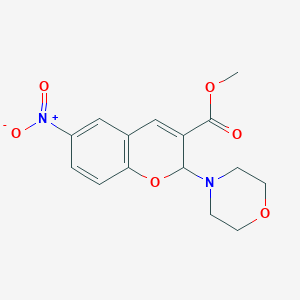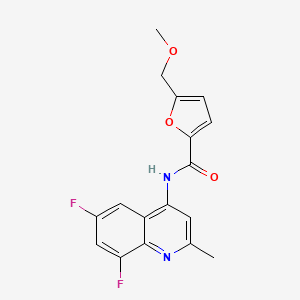
methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate, also known as MNCC, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNCC is a chromene derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. This compound has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, this compound also exhibits anti-inflammatory and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the replication of several different viruses, including HIV and hepatitis C.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, this compound has also been shown to have antioxidant activity. This compound has been shown to scavenge free radicals, which are involved in the development of many chronic diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate for lab experiments is its wide range of biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, anti-viral, and antioxidant properties, making it a versatile compound for studying various disease states. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate. One area of interest is the development of this compound derivatives with enhanced activity and solubility. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and antioxidant properties. This compound has been extensively studied for its potential therapeutic applications, and there are several potential future directions for research on this compound. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of methyl 2-(4-morpholinyl)-6-nitro-2H-chromene-3-carboxylate involves a multi-step process that includes the condensation of 4-morpholinecarboxaldehyde and ethyl acetoacetate, followed by the nitration of the resulting compound with nitric acid. The final step involves the esterification of the nitrochromene carboxylic acid with methanol. The yield of this compound is typically around 60-70%, and the compound can be purified using column chromatography.
Propiedades
IUPAC Name |
methyl 2-morpholin-4-yl-6-nitro-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-21-15(18)12-9-10-8-11(17(19)20)2-3-13(10)23-14(12)16-4-6-22-7-5-16/h2-3,8-9,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKJHNDADNNJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4942526.png)
![1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)

![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)
![3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4942545.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,4-dimethoxyphenyl)ethanediamide](/img/structure/B4942561.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![N~3~-acetyl-N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-beta-alaninamide](/img/structure/B4942574.png)

![3-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4942588.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)
![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)